L-Alanine,3-butenyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-butenyl ester (9CI) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18362 g/mol . This compound is a derivative of L-Alanine, an amino acid, and features a butenyl ester functional group. It is primarily used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, 3-butenyl ester (9CI) typically involves the esterification of L-Alanine with butenyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of L-Alanine, 3-butenyl ester (9CI) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: L-Alanine, 3-butenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
L-Alanine, 3-butenyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of L-Alanine, 3-butenyl ester (9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release L-Alanine and butenyl alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
L-Alanine, methyl ester: Similar structure but with a methyl group instead of a butenyl group.
L-Alanine, ethyl ester: Similar structure but with an ethyl group instead of a butenyl group.
L-Alanine, propyl ester: Similar structure but with a propyl group instead of a butenyl group.
Uniqueness: L-Alanine, 3-butenyl ester (9CI) is unique due to its butenyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other esters may not be suitable .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
but-3-enyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-10-7(9)6(2)8/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1 |
InChI Key |
KWVQWRBATWAAJL-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCCC=C)N |
Canonical SMILES |
CC(C(=O)OCCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.